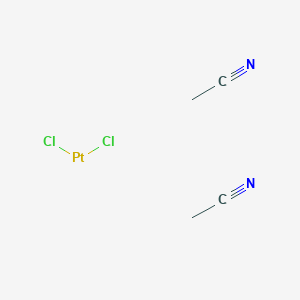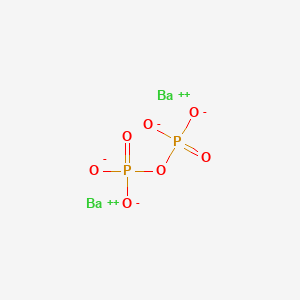
二バリウム二リン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibarium diphosphate is a unique compound with potential applications in various scientific research fields. It is a white crystalline solid with a chemical formula of Ba2P2O7. This compound has gained attention due to its unique properties, including its high thermal stability, low solubility, and excellent electrical conductivity.
科学的研究の応用
LED技術における蛍光体材料
二バリウム二リン酸塩は、InGaN系LEDの蛍光体材料として使用されてきました . 具体的には、Eu2±ドープされたBa2Mg (PO4)2という効率的な黄色発光蛍光体が報告されています . その励起帯は250〜450 nmにわたっており、近紫外線LEDチップ(350〜420 nm)の発光帯に適応できます . 367 nmの光励起により、この蛍光体は576 nmを中心とする強い黄色発光を示します .
高温用途
二バリウム二リン酸塩は、その高い融点と優れた熱安定性により、高温用途で使用できます. これは、熱衝撃に非常に強く、分解することなく高温に耐えることができます.
電気絶縁
二バリウム二リン酸塩は、優れた電気絶縁体です. この特性により、絶縁が必要なさまざまな電気用途に使用できます.
合成方法
二バリウム二リン酸塩は、固相反応、共沈、ゾルゲル法などのさまざまな方法で合成できます. これらの合成方法は、二バリウム二リン酸塩の特性と潜在的な用途を向上させるために研究されています.
化学研究
二バリウム二リン酸塩は、乾式または湿式法で合成できる安定な化合物です. 分子量は527.63 g/mol、密度は4.56 g/cm3です. これは、さまざまな化学研究分野の関心の対象となっています.
工業用途
二バリウム二リン酸塩は、そのユニークな特性により、研究および産業のさまざまな分野で広く注目されています. 水への溶解度が低く、熱衝撃に対する抵抗性が高いことから、さまざまな工業用途に適しています.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "Dibarium diphosphate can be synthesized by the reaction between barium hydroxide and phosphoric acid.", "Starting Materials": [ "Barium hydroxide", "Phosphoric acid" ], "Reaction": [ "Step 1: Dissolve barium hydroxide in water to form a solution.", "Step 2: Dissolve phosphoric acid in water to form a separate solution.", "Step 3: Slowly add the phosphoric acid solution to the barium hydroxide solution while stirring.", "Step 4: Continue stirring the mixture until all the phosphoric acid has reacted with the barium hydroxide.", "Step 5: Filter the resulting product to remove any impurities.", "Step 6: Dry the product to obtain the final product, dibarium diphosphate." ] } | |
| 13466-21-2 | |
分子式 |
BaH4O7P2 |
分子量 |
315.30 g/mol |
IUPAC名 |
barium(2+);phosphonato phosphate |
InChI |
InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChIキー |
ZAQQAKZAIUCBIQ-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
正規SMILES |
OP(=O)(O)OP(=O)(O)O.[Ba] |
| 13466-21-2 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different polymorphs of barium pyrophosphate, and how do their structures differ?
A1: Barium pyrophosphate exhibits polymorphism, meaning it can exist in different crystal structures. Several polymorphs have been identified, including α-Ba2P2O7, β-Ba2P2O7 (σ-dibarium pyrophosphate), and HT-CaBaP2O7. [, , ]
- α-Ba2P2O7: Orthorhombic structure, characterized by two distinct BaO9 polyhedra linked through corners and edges/faces, forming channels where the P2O7 diphosphate anions reside. [, ]
- β-Ba2P2O7: Crystallizes in the space group P62m, with Ba atoms arranged in columns and coordinated with oxygen atoms. The P2O7 groups have threefold axes passing through the P atoms, with a disordered bridging oxygen atom. []
- HT-CaBaP2O7: A high-temperature polymorph, orthorhombic with space group P212121. This polymorph is distinct from other known calcium, strontium, and barium pyrophosphate structures. []
Q2: How does the doping of barium pyrophosphate with Ce3+ and Tb3+ ions affect its luminescence properties?
A2: Doping Ba2P2O7 with Ce3+ and Tb3+ ions introduces luminescent centers within the material. [] Ce3+ acts as a sensitizer, absorbing ultraviolet excitation and transferring energy to Tb3+, which then emits visible light. This energy transfer mechanism is primarily dipole-dipole interaction. By adjusting the concentration ratio of Ce3+ and Tb3+, the emission color can be tuned, offering potential for applications in solid-state lighting and display technologies.
Q3: How does the synthesis temperature affect the formation of different calcium barium pyrophosphate polymorphs?
A3: The synthesis temperature plays a crucial role in determining the final polymorph obtained for calcium barium pyrophosphate (CaBaP2O7). [] At lower temperatures (below 1000°C), the low-temperature polymorph, LT-CaBaP2O7, forms with a monoclinic structure. In contrast, at higher temperatures (1200°C), the high-temperature polymorph, HT-CaBaP2O7, forms, adopting an orthorhombic structure. This highlights the importance of controlled synthesis conditions for obtaining specific polymorphs with desired properties.
Q4: Can barium pyrophosphate be utilized as a catalyst, and if so, in what type of reactions?
A4: Yes, barium pyrophosphate, specifically in the form of a barium-strontium catalyst (Ba-Sr-2), has been investigated for its catalytic activity in the synthesis of triethylenediamine from N-β-hydroxyethylpiperazine. [] The catalyst's effectiveness is attributed to the formation of barium pyrophosphate, which contributes to its mechanical strength and larger pore size, facilitating the dehydration reaction crucial for triethylenediamine production.
Q5: What are the potential advantages of using barium pyrophosphate-based phosphors in lighting applications?
A5: Barium pyrophosphate, when doped with suitable activators like Ce3+ and Tb3+, exhibits promising luminescence properties, making it a potential candidate for lighting applications. [] Some potential advantages include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



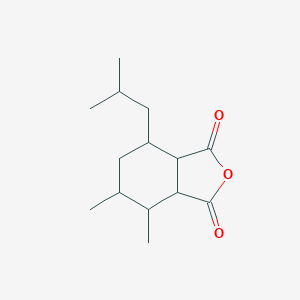


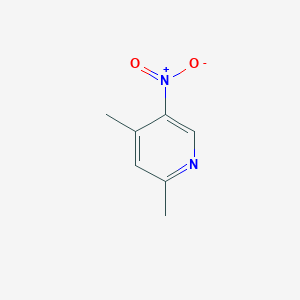
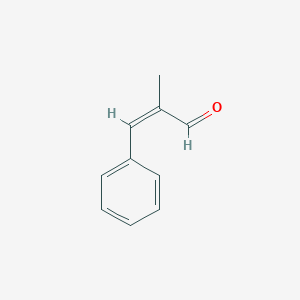
![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)



![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)


